Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo octane core. This compound is notable for its applications in medicinal chemistry and synthetic organic chemistry due to its structural features that allow for diverse reactivity and biological interactions. It is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate belongs to the class of bicyclic compounds and is specifically classified as a diazabicyclo compound due to the presence of nitrogen atoms within its bicyclic structure. This classification plays a crucial role in its chemical behavior and potential applications.
The synthesis of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate typically involves enantioselective construction methods. One common approach includes the formation of the bicyclic framework through cyclization reactions involving appropriate precursors.
Technical Details:
The molecular formula of tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate is , with a molecular weight of approximately 212.29 g/mol .
Structural Data:
This structure reveals two nitrogen atoms integrated into the bicyclic framework, which significantly influences the compound's reactivity and binding capabilities in biological systems.
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its properties or create derivatives with specific functions.
The mechanism of action for tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate involves interactions with biological targets such as enzymes or receptors. The unique structural features allow it to modulate enzyme activity by binding selectively to active sites or allosteric sites, potentially altering metabolic pathways.
The precise nature of these interactions can vary widely based on the specific biological context, but generally involves conformational changes in target proteins that lead to altered activity levels .
Relevant data indicates that careful handling and storage are necessary to maintain integrity and prevent degradation .
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate has several scientific uses:
Its versatility makes it a valuable compound in both academic research and industrial applications .
The synthesis of the cis-configured bicyclic framework in tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate relies on stereocontrolled cyclization techniques. Enantioselective [2+2] cycloadditions between protected amino-olefins and electron-deficient alkenes enable precise construction of the strained four-membered ring. The relative configuration at the ring fusion sites (typically C1 and C6) determines the compound’s spatial geometry, with the cis isomer exhibiting distinct reactivity and biological interactions. For example, (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1932385-64-2) is synthesized via chiral auxiliaries or asymmetric hydrogenation, yielding enantiomeric excess (ee) >98% as confirmed by chiral HPLC [10]. This stereospecificity arises from facial selectivity during ring closure, where catalysts or templating groups enforce a specific approach trajectory [8].
Table 1: Stereoisomeric Forms of Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
CAS Number | Stereochemistry | IUPAC Name | Molecular Formula |
---|---|---|---|
1932385-64-2 | (1S,6S) | tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | C₁₁H₂₀N₂O₂ |
370881-00-8 | (1R,6S) | tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | C₁₁H₂₀N₂O₂ |
885271-67-0 | Undisclosed | tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate | C₁₁H₂₀N₂O₂ |
Palladium-catalyzed C–N coupling and ruthenium-mediated ring-closing metathesis (RCM) are pivotal for assembling the diazabicyclo[4.2.0]octane skeleton. The Boc-protected amine (tert-butyloxycarbonyl) serves dual roles: it prevents unwanted nucleophilic reactions at nitrogen and directs cyclization regioselectivity. Key evidence includes the SMILES notation CC(C)(C)OC(=O)N1CC2C1CCNC2, which illustrates the bridged tertiary amine at N7 and the secondary amine at N3 . Catalytic hydrogenation under H₂/PtO₂ (5–50 atm) saturates the nascent bicyclic intermediate, while Lewis acids (e.g., ZnCl₂) accelerate intramolecular alkylation. Optimized conditions achieve yields >80% with catalyst loadings of 1–5 mol%, minimizing dimeric byproducts [8] .
Following bicyclic core assembly, N-functionalization enhances solubility and stability for pharmaceutical applications. Esterification employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), converting the free base to the Boc-protected derivative. Conversely, tosylation uses p-toluenesulfonyl chloride (TsCl) in dichloromethane, yielding crystalline salts like tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate 4-methylbenzenesulfonate (CAS 2624417-25-8). This tosylate salt (C₁₈H₂₈N₂O₅S, MW 384.49 g/mol) exhibits improved crystallinity and storage stability, as reflected in its 96% purity via HPLC [4] [6]. The reaction’s success hinges on stoichiometric control—excess TsCl causes di-tosylation, degrading the bicyclic core.
Table 2: Tosylation Outcomes for Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate
Reagent | Product | Molecular Weight (g/mol) | Purity (%) | Application |
---|---|---|---|---|
HCl | Hydrochloride salt (CAS 2227107-91-5) | 248.75 | >95 | Cold-chain storage |
TsOH | Tosylate salt (CAS 2624417-25-8) | 384.49 | 96 | Crystallization |
Boc₂O | Boc-protected free base (CID 50986418) | 212.29 | ≥97 | Synthetic intermediate |
Stereoselectivity in diazabicyclo[4.2.0]octanes is governed by substrate-directed asymmetric induction and chiral catalysts. The cis fusion in tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate arises from syn addition across prochiral double bonds in azocine precursors. Computational modeling (DFT studies) reveals that steric interactions between the Boc group and the developing ring system favor the cis isomer by 2.3 kcal/mol over trans [10]. Techniques like dynamic kinetic resolution convert racemic mixtures into single enantiomers using lipases or transition-metal catalysts. For instance, Pseudomonas cepacia lipase with vinyl acetate resolves alcohols at C4, enabling asymmetric synthesis of chiral building blocks with ee values ≥99% [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7